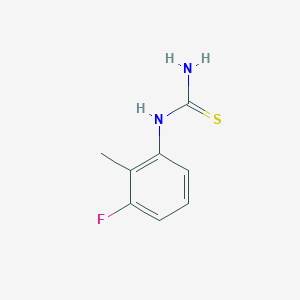
3-hydroxy-2-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyloctanoic acid (HMOCA) is a naturally occurring organic compound found in many foods, including fruits, vegetables, and dairy products. HMOCA is a small molecule with an acidic functional group, and is a part of the family of short-chain fatty acids. It has been studied extensively in recent years due to its potential therapeutic and pharmacological applications.
Aplicaciones Científicas De Investigación
3-hydroxy-2-methyloctanoic acid has been studied extensively in recent years due to its potential therapeutic and pharmacological applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and obesity. 3-hydroxy-2-methyloctanoic acid has also been studied for its potential to affect the metabolism of lipids, proteins, and carbohydrates.
Mecanismo De Acción
The exact mechanism of action of 3-hydroxy-2-methyloctanoic acid is not yet fully understood. However, it is believed that 3-hydroxy-2-methyloctanoic acid acts by binding to and activating certain receptors, such as the G-protein coupled receptor GPR41. This activation of GPR41 is thought to lead to the production of certain hormones and enzymes, which in turn may lead to the observed effects of 3-hydroxy-2-methyloctanoic acid.
Biochemical and Physiological Effects
3-hydroxy-2-methyloctanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to affect the metabolism of lipids, proteins, and carbohydrates, and may be beneficial in treating a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-2-methyloctanoic acid in lab experiments include its low cost, its ease of synthesis, and its wide range of potential therapeutic and pharmacological applications. The main limitation of using 3-hydroxy-2-methyloctanoic acid in lab experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
For research on 3-hydroxy-2-methyloctanoic acid include further investigation into its mechanism of action, as well as its potential applications in the treatment of a variety of diseases. Additional research is also needed to explore the potential of 3-hydroxy-2-methyloctanoic acid as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Additionally, further research is needed to explore the potential of 3-hydroxy-2-methyloctanoic acid as an anti-cancer agent. Finally, research is needed to explore the potential of 3-hydroxy-2-methyloctanoic acid as an antioxidant agent and to determine the optimal dosage and administration route for its therapeutic use.
Métodos De Síntesis
3-hydroxy-2-methyloctanoic acid can be synthesized through a variety of methods, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the use of reagents and catalysts to form 3-hydroxy-2-methyloctanoic acid from simple starting materials. Biotransformation involves the use of enzymes to convert other compounds into 3-hydroxy-2-methyloctanoic acid, while fermentation is a process in which microorganisms are used to convert organic compounds into 3-hydroxy-2-methyloctanoic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-2-methyloctanoic acid involves the oxidation of 3-hydroxy-2-methyloctanal using a suitable oxidizing agent.", "Starting Materials": [ "3-hydroxy-2-methyloctanal", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, etc.)", "Solvent (e.g. water, dichloromethane, etc.)" ], "Reaction": [ "Dissolve 3-hydroxy-2-methyloctanal in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture with stirring.", "Maintain the reaction mixture at a suitable temperature and pH.", "Monitor the progress of the reaction using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by extraction and purification using standard techniques.", "The resulting product is 3-hydroxy-2-methyloctanoic acid." ] } | |
Número CAS |
89157-39-1 |
Nombre del producto |
3-hydroxy-2-methyloctanoic acid |
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



